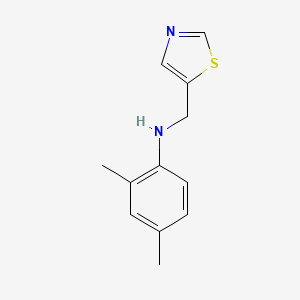

2,4-Dimethyl-N-(thiazol-5-ylmethyl)aniline

Description

Properties

Molecular Formula |

C12H14N2S |

|---|---|

Molecular Weight |

218.32 g/mol |

IUPAC Name |

2,4-dimethyl-N-(1,3-thiazol-5-ylmethyl)aniline |

InChI |

InChI=1S/C12H14N2S/c1-9-3-4-12(10(2)5-9)14-7-11-6-13-8-15-11/h3-6,8,14H,7H2,1-2H3 |

InChI Key |

MOTZZOGDRICOQK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NCC2=CN=CS2)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,4 Dimethyl N Thiazol 5 Ylmethyl Aniline and Its Analogues

Strategic Design of Precursors and Reaction Pathways

The construction of 2,4-Dimethyl-N-(thiazol-5-ylmethyl)aniline can be approached through several strategic disconnections. The most logical bond formation is the C-N linkage between the aniline (B41778) nitrogen and the methylene (B1212753) bridge. This strategy relies on the synthesis of two key precursors: 2,4-dimethylaniline (B123086) and a suitably functionalized 5-methylthiazole (B1295346) derivative.

N-Alkylation Strategies for Aniline Derivatives

The formation of the N-aryl bond is a cornerstone of this synthesis. Two primary N-alkylation strategies are prominently employed: direct alkylation and reductive amination.

Direct N-Alkylation: This classical approach involves the reaction of 2,4-dimethylaniline with a thiazole (B1198619) derivative bearing a leaving group on the 5-methyl position, such as 5-(chloromethyl)thiazole (B1295649) or 5-(bromomethyl)thiazole. The reaction is typically performed in the presence of a base to neutralize the hydrogen halide byproduct. This method is straightforward but can sometimes lead to over-alkylation, yielding tertiary amines, especially under harsh conditions.

Reductive Amination: A highly efficient and controlled alternative is the reductive amination pathway. researchgate.net This method involves the condensation of 2,4-dimethylaniline with thiazole-5-carbaldehyde to form an intermediate imine. The imine is then reduced in situ to the desired secondary amine. researchgate.net This one-pot procedure is favored for its high selectivity, milder reaction conditions, and reduced likelihood of side reactions. A variety of reducing agents can be employed, from common borohydrides to catalytic hydrogenation.

Table 1: Comparison of N-Alkylation Strategies

| Strategy | Precursors | Reagents & Conditions | Advantages | Disadvantages |

| Direct N-Alkylation | 2,4-dimethylaniline, 5-(halomethyl)thiazole | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF), Heat | Simple, uses readily available precursors | Potential for over-alkylation, may require harsher conditions |

| Reductive Amination | 2,4-dimethylaniline, thiazole-5-carbaldehyde | Reducing agent (e.g., NaBH₄, NaBH(OAc)₃, H₂/catalyst) | High selectivity for secondary amine, mild conditions, one-pot procedure | Requires synthesis of the thiazole aldehyde precursor |

Thiazole Ring Synthesis: General Approaches and Specific Adaptations

The synthesis of the required thiazole precursors, namely 5-(halomethyl)thiazole or thiazole-5-carbaldehyde, is critical. The Hantzsch thiazole synthesis is the most widely recognized and versatile method for constructing the thiazole ring. chemhelpasap.commdpi.com

The classical Hantzsch synthesis involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. chemhelpasap.com To produce the specifically substituted thiazoles needed for this synthesis, the choice of the α-halocarbonyl component is crucial.

For 5-(chloromethyl)thiazole: A potential route involves the reaction of 1,3-dichloroacetone (B141476) with a thioamide. Subsequent reactions can then be used to build the final desired structure. google.comgoogleapis.com

For thiazole-5-carbaldehyde: A recently developed method involves the reaction of tertiary enaminones with potassium thiocyanate (B1210189) mediated by the Dess-Martin periodinane (DMP) reagent, which provides a direct route to thiazole-5-carbaldehydes. nih.govbohrium.com

While other methods like the Cook-Heilbron synthesis exist, they typically yield 5-aminothiazoles, which would necessitate additional synthetic steps to convert the amino group into the required methyl-based linker, making the Hantzsch synthesis a more direct and efficient approach for these specific precursors.

Multicomponent Reactions in the Synthesis of Thiazole-Aniline Hybrids

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency, atom economy, and reduced waste. nih.govresearchgate.net The development of MCRs for the synthesis of thiazole-aniline hybrids is an active area of research.

A hypothetical MCR for a molecule like this compound could involve the one-pot reaction of 2,4-dimethylaniline, an α-halo-β-dicarbonyl compound, a sulfur source like thiourea, and an aldehyde. While specific MCRs for this exact structure are not widely reported, the principles of MCRs are being increasingly applied to the synthesis of complex thiazole derivatives. iau.irmdpi.com The utility of MCRs under microwave irradiation has been shown to enhance reaction rates and improve regioselectivity in the synthesis of heterocyclic compounds. nih.gov

Catalytic Approaches and Reaction Optimization

Modern synthetic chemistry increasingly relies on catalytic methods to improve reaction efficiency, selectivity, and sustainability. For the synthesis of this compound, both the C-N bond formation and the construction of the thiazole ring can benefit from catalytic approaches.

Exploration of Transition Metal Catalysis in C-N Bond Formation

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of C-N bonds. The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for coupling amines with aryl or heteroaryl halides. wikipedia.orgacsgcipr.org This methodology can be adapted for the N-alkylation of 2,4-dimethylaniline with 5-(halomethyl)thiazole.

These reactions typically employ a palladium source, a phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand, and a base. nih.govrug.nl The choice of ligand is critical and is often tailored to the specific substrates to optimize yield and reaction conditions. The development of increasingly active and sterically hindered ligands has expanded the scope of this reaction to a wide range of substrates under milder conditions. wikipedia.orgnih.gov

Table 2: Potential Catalytic Systems for C-N Bond Formation

| Catalyst System | Metal Precursor | Ligand Examples | Base Examples | Key Features |

| Palladium-based | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, RuPhos, BINAP | NaOt-Bu, K₃PO₄, Cs₂CO₃ | High efficiency, broad substrate scope, mild conditions. nih.gov |

| Nickel-based | Ni(cod)₂ | NHC ligands (e.g., IPr) | K₃PO₄, K₂CO₃ | Cost-effective alternative to palladium, effective for aryl chlorides. nih.gov |

| Copper-based | CuI, Cu₂O | Phenanthroline, L-proline | K₂CO₃, Cs₂CO₃ | Classic Ullmann-type coupling, often requires higher temperatures. |

Investigation of Green Chemistry Principles in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles are increasingly being applied to the synthesis of heterocyclic compounds like thiazoles. researchgate.netbohrium.com

Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation and ultrasound can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. nih.govnih.gov These techniques have been successfully applied to Hantzsch thiazole synthesis and various N-alkylation reactions. mdpi.comnih.gov Ultrasound-mediated synthesis, in particular, can promote reactions under mild, solvent-free conditions. nih.govrsc.org

Green Solvents and Catalysts: There is a growing emphasis on replacing hazardous organic solvents with more environmentally benign alternatives. Water, polyethylene (B3416737) glycol (PEG), and deep eutectic solvents are being explored for thiazole synthesis. mdpi.com Furthermore, the use of recyclable, heterogeneous catalysts, such as silica-supported acids or biocompatible materials like chitosan, aligns with green chemistry goals by simplifying product purification and reducing waste. mdpi.com Visible-light-induced reactions are also emerging as a metal-free and milder alternative for N-alkylation processes. nih.gov

Optimization of Reaction Conditions and Yield Enhancement

The primary route for synthesizing this compound typically involves the reductive amination of thiazole-5-carbaldehyde with 2,4-dimethylaniline. The efficiency of this transformation is highly dependent on carefully optimized reaction conditions. Key parameters that are systematically varied to enhance product yield and purity include the choice of solvent, temperature, reducing agent, and catalyst.

Solvent Selection: The polarity and boiling point of the solvent can significantly influence both the initial imine formation and the subsequent reduction. A screening of various solvents is a common first step in optimization. While polar protic solvents like ethanol (B145695) and methanol (B129727) can facilitate imine formation, aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF) are also frequently evaluated. Research on related heterocyclic syntheses has shown that changing the solvent can dramatically affect reaction outcomes and yields. mdpi.com

Temperature and Heating Method: The reaction temperature is another critical factor. While some reductive aminations proceed efficiently at room temperature, others require heating to drive the reaction to completion. Microwave irradiation has emerged as a powerful tool for accelerating reaction times and improving yields compared to conventional heating. mdpi.com For instance, a reaction that provides a 75% yield with classical heating might see an increase to over 90% with microwave assistance. mdpi.com

Catalysts and Additives: The choice of catalyst can be crucial, particularly in one-pot procedures. While the reductive amination itself relies on a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride), other additives may be used to improve efficiency. In some syntheses of complex thiazoles, the addition of an oxidant has been shown to significantly increase yield by facilitating a key dehydrogenation step. mdpi.com For example, the use of sodium metabisulfite (B1197395) increased the yield of one thiazole derivative from a mere 8% to 75%. mdpi.com

The following interactive table illustrates a hypothetical optimization study for the reductive amination synthesis of the title compound, based on principles observed in similar chemical transformations.

| Entry | Solvent | Reducing Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Methanol | NaBH₄ | 25 | 12 | 45 |

| 2 | DCM | NaBH(OAc)₃ | 25 | 8 | 70 |

| 3 | THF | NaBH(OAc)₃ | 25 | 8 | 65 |

| 4 | DCM | NaBH(OAc)₃ | 40 | 4 | 82 |

| 5 | Methanol | H₂/Pd-C | 50 | 6 | 88 |

| 6 | DCM | NaBH(OAc)₃ | 25 (Microwave) | 0.5 | 91 |

Derivatization from the Core Structure of this compound

Once an optimized synthesis for the core structure is established, efforts can be directed toward creating a library of analogues. This is achieved by systematically modifying the three main components of the molecule: the aniline moiety, the thiazole ring, and the intervening linker.

The aniline portion of the molecule is readily modified by employing different substituted anilines as starting materials in the synthesis. This approach allows for a systematic investigation of how electronic and steric properties of the aniline ring affect the characteristics of the final compound. A wide array of commercially available anilines can be used in the reductive amination reaction with thiazole-5-carbaldehyde to generate a diverse library of N-aryl analogues. nih.gov This strategy is a cornerstone of combinatorial chemistry for lead discovery and optimization. clausiuspress.com

The table below presents a selection of potential analogues that could be synthesized by varying the aniline starting material.

| Analogue Name | Aniline Precursor | Resulting Substitution Pattern |

|---|---|---|

| 4-Fluoro-N-(thiazol-5-ylmethyl)aniline | 4-Fluoroaniline | p-Fluoro |

| 2,6-Dichloro-N-(thiazol-5-ylmethyl)aniline | 2,6-Dichloroaniline | o,o-Dichloro |

| 4-Methoxy-2-methyl-N-(thiazol-5-ylmethyl)aniline | 4-Methoxy-2-methylaniline | p-Methoxy, o-Methyl |

| N-(Thiazol-5-ylmethyl)naphthalen-1-amine | 1-Naphthylamine | Naphthyl |

| 3-(Trifluoromethyl)-N-(thiazol-5-ylmethyl)aniline | 3-(Trifluoromethyl)aniline | m-Trifluoromethyl |

Diversification of the thiazole ring provides another avenue for creating analogues. This is typically achieved by synthesizing substituted thiazole-5-carbaldehyde precursors, which are then coupled with 2,4-dimethylaniline. The well-established Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides, is a versatile method for preparing thiazoles with various substituents at the C2 and C4 positions. nih.gov For example, reacting 2,4-dimethylaniline with a pre-functionalized 2-phenylthiazole-5-carbaldehyde or 4-methylthiazole-5-carbaldehyde would yield analogues with appended aryl or alkyl groups on the thiazole ring. nih.gov

The following table illustrates how different thiazole precursors can be used to generate structural diversity.

| Analogue Name | Thiazole Precursor | Resulting Substitution Pattern |

|---|---|---|

| N-((2-Phenylthiazol-5-yl)methyl)-2,4-dimethylaniline | 2-Phenylthiazole-5-carbaldehyde | C2-Phenyl |

| N-((4-Methylthiazol-5-yl)methyl)-2,4-dimethylaniline | 4-Methylthiazole-5-carbaldehyde | C4-Methyl |

| N-((2-Aminothiazol-5-yl)methyl)-2,4-dimethylaniline | 2-Aminothiazole-5-carbaldehyde | C2-Amino |

| Ethyl 5-(((2,4-dimethylphenyl)amino)methyl)thiazole-2-carboxylate | Ethyl 5-formylthiazole-2-carboxylate | C2-Carboethoxy |

Two primary strategies for linker modification are:

Homologation: The length of the linker can be extended. For instance, using thiazole-5-acetaldehyde instead of thiazole-5-carbaldehyde in the reductive amination would introduce an additional methylene group, resulting in an ethylene (B1197577) linker (-CH2-CH2-NH-).

N-Substitution: The secondary amine of the core structure is a reactive handle for further functionalization. It can be alkylated or acylated to produce tertiary amines or amides, respectively. For example, reaction of this compound with methyl iodide would yield the N-methylated tertiary amine, while reaction with acetyl chloride would produce the N-acetyl amide.

This table shows examples of linker-modified analogues.

| Analogue Name | Modification Strategy | Resulting Linker Structure |

|---|---|---|

| 2,4-Dimethyl-N-(2-(thiazol-5-yl)ethyl)aniline | Homologation | -CH₂-CH₂-NH- |

| N-Methyl-N-(thiazol-5-ylmethyl)-2,4-dimethylaniline | N-Alkylation | -CH₂-N(CH₃)- |

| N-(Thiazol-5-ylmethyl)-N-(2,4-dimethylphenyl)acetamide | N-Acylation | -CH₂-N(COCH₃)- |

| 2,4-Dimethyl-N-(1-(thiazol-5-yl)ethyl)aniline | Branched Linker Synthesis | -CH(CH₃)-NH- |

Mechanistic Organic Chemistry of 2,4 Dimethyl N Thiazol 5 Ylmethyl Aniline Reactivity

Investigation of Reaction Pathways and Intermediates

The chemical behavior of 2,4-Dimethyl-N-(thiazol-5-ylmethyl)aniline is characterized by the distinct reactivity of its aniline (B41778) and thiazole (B1198619) components. The aniline portion is prone to electrophilic attack on the aromatic ring, while the thiazole moiety can exhibit nucleophilic characteristics.

Electrophilic Substitution on the Aniline Ring System

The aniline ring in this compound is highly activated towards electrophilic aromatic substitution. This is due to the strong electron-donating effect of the secondary amine group, which increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions. researchgate.net The presence of two methyl groups at positions 2 and 4 further enhances this activation through their inductive electron-donating effects.

The directing influence of the substituents on the aniline ring can be predicted as follows:

-NH-CH2-thiazole group: This is a powerful activating and ortho, para-directing group.

-CH3 groups at C2 and C4: These are also activating and ortho, para-directing groups.

Considering the positions of the existing substituents, the most likely sites for electrophilic attack are the C3, C5, and C6 positions of the aniline ring. The C6 position is para to the C2-methyl group and ortho to the activating amino group, making it a highly probable site for substitution. The C5 position is ortho to the C4-methyl group and meta to the amino group. The C3 position is ortho to both the C2 and C4 methyl groups and meta to the amino group. Steric hindrance from the adjacent methyl and thiazolylmethyl groups may also play a role in determining the final product distribution.

For instance, in reactions like halogenation, nitration, and sulfonation, a mixture of substituted products would be expected, with the precise regioselectivity depending on the specific electrophile and reaction conditions. researchgate.net

Nucleophilic Reactivity of the Thiazole Moiety

The thiazole ring is an electron-rich heterocyclic system and can act as a nucleophile. The nitrogen atom in the thiazole ring possesses a lone pair of electrons, making it a potential site for protonation or alkylation. The sulfur atom, with its lone pairs, can also exhibit nucleophilic character, although it is generally less basic than the nitrogen.

Pericyclic Reactions and Rearrangements

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. jst.go.jp These reactions, such as cycloadditions, electrocyclic reactions, and sigmatropic rearrangements, are governed by the conservation of orbital symmetry. researchgate.net While there is no specific literature detailing the pericyclic reactivity of this compound, the structural motifs present in the molecule suggest the theoretical possibility of certain rearrangements.

One potential, though speculative, rearrangement could be a Sommelet-Hauser rearrangement . This reaction is known for benzyl-substituted quaternary ammonium (B1175870) salts and involves the deprotonation of a benzylic position followed by a researchgate.netrsc.org-sigmatropic rearrangement. In the case of this compound, if the aniline nitrogen were quaternized with a methyl group, a strong base could potentially deprotonate the methylene (B1212753) bridge. This could be followed by a researchgate.netrsc.org-sigmatropic shift where the thiazole ring migrates to the ortho position of the aniline ring. However, the aromaticity of the thiazole ring would need to be temporarily disrupted, making this a high-energy process.

Another theoretical possibility is a Stevens rearrangement , which is a researchgate.netbeilstein-journals.org-rearrangement of a quaternary ammonium salt. Similar to the Sommelet-Hauser rearrangement, this would require quaternization of the aniline nitrogen.

It is important to emphasize that these are hypothetical pathways, and there is no experimental evidence to suggest that this compound readily undergoes such pericyclic reactions or rearrangements under typical conditions. The stability of the aromatic aniline and thiazole rings would likely present a significant energy barrier to these types of transformations.

Reaction Kinetics and Thermodynamics

Determination of Activation Energies and Rate Constants

The rate of a chemical reaction is dependent on the activation energy (Ea), which is the minimum energy required for the reactants to transform into products. The rate constant (k) is a proportionality constant that relates the rate of the reaction to the concentration of the reactants. These parameters are typically determined experimentally by monitoring the change in concentration of reactants or products over time at different temperatures.

For electrophilic substitution on the aniline ring of this compound, the rate of reaction would be influenced by the nature of the electrophile and the solvent. The electron-donating substituents on the aniline ring would lower the activation energy for electrophilic attack compared to unsubstituted aniline, leading to a faster reaction rate.

The nucleophilic reactions involving the thiazole moiety would also have characteristic activation energies and rate constants. For instance, the rate of N-alkylation of the thiazole ring would depend on the electrophilicity of the alkylating agent and the steric hindrance around the nitrogen atom.

Hypothetical Kinetic Data for Electrophilic Bromination:

The following interactive table presents hypothetical rate constants for the electrophilic bromination of aniline and its derivatives to illustrate the effect of substituents. Note that this data is for illustrative purposes only and does not represent experimental values for this compound.

| Compound | Relative Rate Constant (k_rel) |

| Aniline | 1 |

| 2,4-Dimethylaniline (B123086) | 500 |

| This compound | >500 (estimated) |

This table is a hypothetical representation to demonstrate the expected trend in reactivity.

Enthalpic and Entropic Contributions to Reaction Feasibility

The feasibility of a reaction is determined by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS).

Enthalpy (ΔH): This term represents the change in heat content during a reaction. Exothermic reactions (ΔH < 0) are generally more favorable. For electrophilic substitution on the aniline ring, the formation of a stable aromatic product would likely result in an exothermic reaction.

Entropy (ΔS): This term represents the change in disorder or randomness of the system. Reactions that result in an increase in the number of molecules or greater freedom of motion generally have a positive entropy change (ΔS > 0), which contributes favorably to the Gibbs free energy.

For reactions involving this compound, the enthalpic contribution is expected to be the dominant factor in determining the feasibility of most common reactions, such as electrophilic substitution. The formation of strong covalent bonds in the products would lead to a significant release of energy. The entropic contribution would be more significant in reactions involving a change in the number of molecules, such as addition or elimination reactions.

Without specific experimental data, a quantitative analysis of the enthalpic and entropic contributions is not possible. However, computational chemistry methods could be employed to estimate these thermodynamic parameters for various potential reactions of this compound.

Influence of Substituents on Chemical Reactivity

The chemical reactivity of this compound is significantly influenced by the electronic properties of its constituent functional groups: the dimethyl-substituted aniline ring and the thiazole ring. The interplay of these substituents dictates the electron density distribution across the molecule, thereby affecting its nucleophilicity, basicity, and susceptibility to various chemical transformations.

Electronic Effects of Methyl Groups on Aniline Reactivity

The aniline moiety of the molecule contains two methyl groups at the ortho (2-position) and para (4-position) positions of the benzene ring relative to the amino group. Methyl groups are known to be electron-donating groups (EDGs) through a combination of inductive and hyperconjugation effects. pearson.com

The inductive effect involves the donation of electron density through the sigma (σ) bonds. pearson.com As alkyl groups are less electronegative than sp2-hybridized carbon atoms of the benzene ring, they push electron density towards the ring. Hyperconjugation involves the delocalization of electrons from the C-H σ-bonds of the methyl groups into the π-system of the aromatic ring. This delocalization further increases the electron density on the benzene ring. acs.org

These electron-donating effects have two primary consequences for the reactivity of the aniline ring:

Increased Basicity: The increased electron density on the nitrogen atom of the amino group enhances its ability to accept a proton, making the substituted aniline more basic compared to unsubstituted aniline. youtube.comchemistrysteps.com Electron-donating groups stabilize the positive charge that forms on the nitrogen upon protonation. youtube.com

Activation towards Electrophilic Aromatic Substitution: The electron-rich nature of the aniline ring makes it highly activated towards electrophilic aromatic substitution reactions. chemistrysteps.com The amino group is a strong activating group and an ortho-, para-director. chemistrysteps.com The presence of the methyl groups further enhances this activation.

The directing effects of the substituents on the aniline ring are crucial in predicting the regioselectivity of electrophilic substitution reactions. The amino group directs incoming electrophiles to the ortho and para positions. In this compound, the 2- and 4-positions are already occupied by methyl groups. Therefore, electrophilic attack is most likely to occur at the remaining ortho position (6-position) and the other available ortho position (relative to the amino group, which is the 3-position, but this is less favored).

Table 1: Influence of Methyl Groups on Aniline Basicity

| Compound | Substituent(s) | pKa of Conjugate Acid | Effect on Basicity |

| Aniline | None | 4.6 | Reference |

| p-Toluidine | 4-Methyl | 5.1 | Increased |

| o-Toluidine | 2-Methyl | 4.4 | Slightly Decreased (due to steric hindrance) |

| 2,4-Dimethylaniline | 2-Methyl, 4-Methyl | 4.9 | Increased |

Note: The pKa values are approximate and can vary slightly depending on the measurement conditions. This table illustrates the general trend of how methyl substituents affect the basicity of aniline.

Computational Chemistry and in Silico Analysis of 2,4 Dimethyl N Thiazol 5 Ylmethyl Aniline

Molecular Docking Studies of Ligand-Target Interactions

Identification of Key Interacting Residues and Binding Site Characteristics

In a typical molecular docking study, the three-dimensional structure of 2,4-Dimethyl-N-(thiazol-5-ylmethyl)aniline would be docked into the active site of a selected protein target. The primary goal of this process is to predict the preferred binding orientation of the ligand (the compound) that results in the most stable complex. Analysis of this predicted binding pose would allow for the identification of key amino acid residues within the protein's binding pocket that interact with the ligand.

These interactions are generally categorized as:

Hydrogen Bonds: The thiazole (B1198619) nitrogen and the secondary amine nitrogen in the compound could act as hydrogen bond acceptors or donors, respectively, forming crucial interactions with polar residues in the binding site.

Hydrophobic Interactions: The dimethylphenyl group and the thiazole ring are expected to form hydrophobic interactions with nonpolar amino acid residues.

Pi-Pi Stacking: The aromatic nature of both the phenyl and thiazole rings could lead to pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

The characteristics of the binding site, such as its volume, shape, and electrostatic potential, would be analyzed to understand the structural requirements for effective binding.

Exploration of Potential Biological Targets based on Structural Homology

In the absence of known biological targets for this compound, in silico methods can be employed to predict potential protein targets. One common approach is reverse docking, where the compound is screened against a large library of protein structures to identify those with which it is most likely to interact.

Another strategy involves searching for structurally similar compounds with known biological activities. By identifying molecules with a high degree of structural homology to this compound, it may be possible to infer potential biological targets. For instance, various thiazole derivatives have been investigated as inhibitors of enzymes such as kinases and as antimicrobial agents. semanticscholar.orguomisan.edu.iq This information could guide the selection of protein families to investigate for potential interactions with the target compound.

Molecular Dynamics Simulations

Conformational Dynamics and Stability in Solvent Environments

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of the compound in a simulated physiological environment, typically water. An MD simulation would reveal the conformational flexibility of this compound, identifying the most stable conformations it adopts in solution. This analysis would involve monitoring parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms over time. The stability of the compound's structure and its interactions with the surrounding solvent molecules would also be assessed.

Ligand-Protein Binding Kinetics and Thermodynamics

When applied to a ligand-protein complex, MD simulations can offer deeper insights into the stability of the binding pose predicted by molecular docking. These simulations can be used to calculate the binding free energy, a thermodynamic quantity that provides a more accurate estimation of the binding affinity than docking scores alone. Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used for this purpose. Furthermore, advanced MD techniques can be used to explore the kinetics of ligand binding and unbinding, providing information on the association and dissociation rates.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive Models for Biological Activity

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. To develop a QSAR model for derivatives of this compound, a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) would be required.

Various molecular descriptors would be calculated for each compound, quantifying their physicochemical, topological, and electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed biological activity. A robust QSAR model could then be used to predict the activity of new, untested derivatives of this compound, thereby guiding the design of more potent compounds.

Identification of Physicochemical Descriptors Influencing Efficacy

The process of identifying these influential descriptors involves the calculation of a wide array of molecular properties. These properties can be broadly categorized into electronic, steric, and lipophilic parameters. Electronic descriptors, such as the distribution of electron density and dipole moment, play a significant role in how the molecule interacts with its target receptor. Steric factors, including molecular size and shape, determine the complementarity of the fit between the ligand and the binding site of a protein. Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical determinant of a molecule's ability to traverse cellular membranes.

Modern computational tools and web servers, such as SwissADME and ProTox-II, are frequently employed to predict these properties. als-journal.comnih.gov These platforms can calculate a range of descriptors that are vital for assessing the drug-likeness of a compound. For instance, adherence to established guidelines like Lipinski's Rule of Five provides a preliminary assessment of a compound's potential for oral bioavailability. impactfactor.org This rule stipulates that a compound is more likely to be orally active if it has a molecular weight of less than 500 daltons, a log P not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.

Furthermore, advanced computational techniques such as molecular docking and molecular dynamics (MD) simulations provide deeper insights into the specific interactions that govern binding affinity and efficacy. nih.govajchem-a.com Molecular docking studies can predict the preferred binding orientation of this compound within the active site of a target protein, highlighting key interactions such as hydrogen bonds and van der Waals forces. researchgate.netnih.gov MD simulations, on the other hand, offer a dynamic view of the ligand-receptor complex, assessing its stability and conformational changes over time. ajchem-a.com

The analysis of these computational results allows researchers to build a comprehensive profile of this compound. By correlating specific physicochemical descriptors with predicted biological activity, it becomes possible to identify which properties are most critical for its efficacy. For example, a particular hydrogen bond acceptor or a specific lipophilic region of the molecule might be identified as essential for potent target inhibition. This knowledge is invaluable for the rational design of more effective and selective analogs.

Below are data tables that illustrate the types of physicochemical descriptors and ADMET properties that are typically analyzed for compounds like this compound.

Table 1: Key Physicochemical Descriptors

| Descriptor | Predicted Value | Significance for Efficacy |

| Molecular Weight | 218.31 g/mol | Influences absorption and distribution; generally, lower molecular weight is favorable for oral bioavailability. |

| Log P (Lipophilicity) | 3.12 | Affects solubility, permeability across biological membranes, and binding to target proteins. A balanced log P is crucial. |

| Hydrogen Bond Donors | 1 | The number of hydrogen bond donors impacts the formation of hydrogen bonds with the target receptor and affects membrane permeability. |

| Hydrogen Bond Acceptors | 2 | The number of hydrogen bond acceptors is important for receptor binding and solubility. |

| Topological Polar Surface Area (TPSA) | 41.1 Ų | TPSA is a good indicator of a drug's ability to permeate cell membranes. Values below 140 Ų are generally associated with good oral bioavailability. |

| Number of Rotatable Bonds | 4 | The number of rotatable bonds influences conformational flexibility and binding to the target. Fewer rotatable bonds are generally preferred for better oral bioavailability. |

Note: The values in this table are representative and are typically calculated using computational software.

Table 2: In Silico ADMET Prediction

| Parameter | Prediction | Implication for Efficacy and Development |

| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral absorption. |

| Blood-Brain Barrier (BBB) Permeation | Yes | Suggests the compound may cross the blood-brain barrier, which can be desirable or undesirable depending on the therapeutic target. |

| CYP450 Inhibition | Inhibitor of CYP1A2, CYP2C9 | Potential for drug-drug interactions, which needs to be considered in further development. |

| Hepatotoxicity | Low risk | A favorable prediction indicating a lower likelihood of causing liver damage. |

| Carcinogenicity | Non-carcinogen | An important safety parameter for long-term therapeutic use. |

| Mutagenicity | Non-mutagen | Indicates a low probability of causing genetic mutations. |

Note: These predictions are generated by computational models and require experimental validation. als-journal.comnih.gov

By systematically analyzing these and other computed descriptors, a detailed understanding of the structure-activity relationship for this compound can be developed. This in silico approach is a cornerstone of modern drug discovery, enabling the efficient prioritization of lead compounds and guiding the optimization of their properties to enhance therapeutic efficacy.

Structure Activity Relationship Sar Studies for 2,4 Dimethyl N Thiazol 5 Ylmethyl Aniline Derivatives

Impact of Aniline (B41778) Substituents on Bioactivity

The placement of methyl groups on the phenyl ring has a profound impact on the biological activity of N-(thiazol-5-ylmethyl)aniline derivatives. Studies on analogous anilino-pyrimidine compounds have shown that the 2,4-dimethyl substitution pattern is a favorable arrangement for potent inhibitory activity. elsevierpure.com However, exploring other positional isomers reveals important structural requirements for the target binding site.

Moving the methyl groups can alter the compound's conformation and its ability to fit within a hydrophobic pocket of the target enzyme. For instance, shifting a methyl group from the ortho (position 2) to the meta (position 3) or para (position 4) position can drastically change the inhibitory concentration. In a series of related kinase inhibitors, monosubstitution with a methyl group at the ortho position was found to be more favorable than substitution at the meta or para positions. elsevierpure.com The introduction of a second methyl group, as in the 2,4-dimethyl arrangement, often enhances potency further. Conversely, a 2,6-dimethyl substitution pattern can lead to a significant loss of activity due to steric hindrance, which may force the aniline ring out of the optimal planar conformation required for binding. elsevierpure.com

| Compound | Aniline Substitution Pattern | CDK2 Ki (μM) |

|---|---|---|

| 1 | Unsubstituted | 0.18 |

| 2 | 2-Methyl | 0.035 |

| 3 | 3-Methyl | 0.13 |

| 4 | 4-Methyl | 0.11 |

| 5 | 2,4-Dimethyl | 0.015 |

| 6 | 2,6-Dimethyl | >10 |

Beyond methyl groups, the introduction of other functional groups onto the aniline ring provides further insight into the electronic and steric requirements for bioactivity. Both electron-donating and electron-withdrawing groups can modulate a compound's potency.

In studies of related kinase inhibitors, small, hydrophobic substituents are generally well-tolerated. For example, halogen substitution, such as with chlorine or fluorine, is often beneficial. A 2-chloro or 4-fluoro substituent on the aniline ring can lead to potent inhibition. elsevierpure.com The introduction of polar, hydrogen-bonding groups can have varied effects. A hydroxyl group (-OH) at the ortho position can sometimes enhance activity through specific hydrogen bond interactions with the target protein. However, larger or more polar groups, such as amino (-NH2) or methoxy (B1213986) (-OCH3) groups, can lead to a decrease in potency, suggesting that the binding pocket is predominantly hydrophobic and sterically constrained. elsevierpure.com These findings underscore the sensitive nature of the interaction between the aniline moiety and its binding site.

| Compound | Aniline Substitution Pattern | CDK2 Ki (μM) |

|---|---|---|

| 7 | 2-Chloro | 0.012 |

| 8 | 4-Fluoro | 0.022 |

| 9 | 2-Hydroxy | 0.055 |

| 10 | 4-Amino | 0.24 |

| 11 | 4-Methoxy | 0.14 |

Role of the Thiazole (B1198619) Moiety in Modulating Activity

Modifications to the thiazole ring are critical for tuning a compound's interaction with its target. The parent compound features a methylene (B1212753) linker at the C5 position of the thiazole. SAR studies on analogous series have explored the importance of substituents at other positions, namely C2 and C4.

In the 2-anilino-4-(thiazol-5-yl)pyrimidine series, the initial hit compound featured methyl groups at both the C2 and C4 positions of the thiazole ring. elsevierpure.com The removal of the C2-methyl group resulted in a slight decrease in potency, while the removal of the C4-methyl group led to a more significant drop in activity. The complete removal of both methyl groups caused a substantial loss of inhibitory effect. This suggests that these methyl groups are involved in favorable hydrophobic interactions within the enzyme's active site, with the C4-methyl group being particularly important for maintaining high affinity. elsevierpure.com

| Compound | Thiazole Substitution Pattern | CDK2 Ki (μM) |

|---|---|---|

| 12 | 2,4-Dimethyl | 0.005 |

| 13 | 4-Methyl | 0.012 |

| 14 | 2-Methyl | 0.035 |

| 15 | Unsubstituted | 0.11 |

Stereochemistry plays a fundamental role in pharmacology, as the three-dimensional arrangement of atoms dictates how a molecule interacts with its chiral biological target. mdpi.com The introduction of chiral centers into derivatives of 2,4-Dimethyl-N-(thiazol-5-ylmethyl)aniline can lead to enantiomers with significantly different biological activities, affinities, and metabolic profiles.

Chiral centers can be introduced at various positions, such as on substituents attached to the aniline or thiazole rings, or within the linker region. For example, if a substituent like a sec-butyl group were added to the aniline ring, it would create a stereocenter. The (R) and (S) enantiomers would orient themselves differently in a chiral binding pocket, likely resulting in one being more active than the other. Although specific stereochemical studies on the this compound scaffold are not extensively documented in the reviewed literature, it is a well-established principle in medicinal chemistry that resolving racemic mixtures into single enantiomers is often a critical step in drug development to maximize therapeutic benefit and minimize potential off-target effects. mdpi.com

Linker Region Modifications and their Pharmacological Implications

The linker connecting the aniline and thiazole moieties is critical for establishing the correct spatial orientation of these two key fragments, allowing them to simultaneously engage their respective binding sites on a biological target. In the parent compound, this linker is a simple methylene (-CH2-) group.

Modifying this linker—by altering its length, rigidity, or composition—can have significant pharmacological implications. For instance, extending the linker from a single methylene to an ethylene (B1197577) (-CH2-CH2-) group would increase the distance and rotational freedom between the two rings, which could either improve or diminish binding depending on the topology of the target's active site.

Variation of Alkyl Chain Length and Branching

The length and branching of the alkyl chain that constitutes or is attached to the linker between the aniline and thiazole rings can significantly impact the molecule's biological activity. These modifications can alter the compound's conformation, flexibility, and lipophilicity, which in turn affect its binding affinity to the target protein.

Research on analogous N-benzyl phenethylamine (B48288) and quinazoline (B50416) derivatives has shown that modifying the linker length can either enhance or diminish activity. For instance, in some series, a longer chain linker was found to be favorable for inhibitory activity. mdpi.com A systematic increase in the length of an alkyl linker, for example, from a methylene (-CH2-) to an ethylene (-CH2-CH2-) or propylene (B89431) (-CH2-CH2-CH2-) chain, can allow the molecule to access deeper hydrophobic pockets within a target's active site. mdpi.com However, an excessively long and flexible linker can also introduce an entropic penalty upon binding, potentially reducing affinity. nih.gov

Branching on the alkyl chain, such as the introduction of a methyl or isopropyl group, can introduce steric hindrance that may either promote a more favorable binding conformation or clash with the residues of the binding site. In studies of N-Benzyl-2-phenylpyrimidin-4-amine derivatives, replacing a trifluoromethyl group with a smaller isopropyl group led to a six-fold improvement in potency, indicating that the size and shape of the substituent are critical. acs.org

The following table illustrates hypothetical SAR data for linker modifications based on these established principles, showing the potential impact on inhibitory concentration (IC50).

| Compound ID | Linker Modification | Description | Hypothetical IC50 (nM) |

| A-1 | -NH-CH2- | Parent methylene linker | 50 |

| A-2 | -NH-CH2-CH2- | Ethylene linker (increased length) | 25 |

| A-3 | -NH-CH2-CH2-CH2- | Propylene linker (further increase) | 60 |

| A-4 | -NH-CH(CH3)- | Methyl branching on linker | 15 |

| A-5 | -NH-C(CH3)2- | Dimethyl branching on linker | 120 |

Incorporation of Heteroatoms and Aromatic Systems in the Linker

Introducing heteroatoms (such as oxygen, sulfur, or additional nitrogen) or rigid aromatic systems into the linker can profoundly alter the physicochemical properties of the derivatives. These changes can affect polarity, hydrogen bonding capability, and conformational rigidity.

The incorporation of an ether (-O-) or thioether (-S-) linkage can introduce a kink in the linker and provide additional hydrogen bond acceptors, potentially forming new, favorable interactions with the target. In some kinase inhibitor series, replacing a flexible alkyl linker with a more rigid element like a piperazine (B1678402) ring or an alkyne has been shown to improve potency by optimizing the presentation of the key binding motifs. nih.gov

Replacing the flexible methylene linker with a rigid aromatic or heteroaromatic ring, such as a phenyl or pyridine (B92270) ring, can lock the molecule into a specific conformation. This pre-organization can reduce the entropic cost of binding and enhance affinity if the resulting conformation is complementary to the binding site. mdpi.com However, a rigid linker might also prevent the molecule from adopting the necessary conformation for optimal binding, thus decreasing activity. researchgate.netrsc.org The choice between a flexible and a rigid linker is often a key consideration in optimizing bioactivity. researchgate.net

The table below provides a hypothetical representation of how incorporating different functional groups into the linker might influence inhibitory activity.

| Compound ID | Linker Structure | Description | Hypothetical IC50 (nM) |

| B-1 | -NH-CH2- | Parent methylene linker | 50 |

| B-2 | -O-CH2- | Ether linker | 75 |

| B-3 | -NH-CO- | Amide linker | 30 |

| B-4 | -NH-(p-phenyl)- | Phenyl ring linker (rigid) | 200 |

| B-5 | -NH-CH2-CH2-O- | PEG-like flexible linker | 40 |

Rational Design Principles for Enhanced Selectivity and Potency

The rational design of more potent and selective inhibitors based on the this compound scaffold relies on a deep understanding of the target's three-dimensional structure and the SAR data gathered from previous modifications. The overarching goal is to maximize favorable interactions with the intended target while minimizing interactions with off-target proteins.

Key principles for enhancing potency and selectivity include:

Structure-Based Design: When the 3D structure of the target enzyme or receptor is known, computational tools like molecular docking can be used to predict how different derivatives will bind. nih.gov This allows for the design of modifications that specifically interact with key amino acid residues in the active site. For example, a hydrogen bond acceptor can be introduced into the linker to interact with a specific donor residue in the target. 182.160.97

Exploiting Target-Specific Pockets: Different but related proteins (e.g., kinase isoforms) often have subtle differences in their active sites. By designing linkers of optimal length and rigidity, it is possible to create derivatives that can access a unique sub-pocket in the desired target, thereby enhancing selectivity. mdpi.com

Modulating Physicochemical Properties: Potency is not solely dependent on binding affinity. The molecule's solubility, permeability, and metabolic stability are also critical. Linker modifications can be used to fine-tune these properties. For example, incorporating polar groups or heteroatoms can improve solubility, which is often a challenge for planar aromatic compounds. nih.govnih.gov

Conformational Constraint: Introducing rigid elements or specific branching patterns into the linker can reduce the number of possible conformations the molecule can adopt. mdpi.com If this pre-organizes the molecule into its bioactive conformation, the potency can be significantly increased by lowering the entropic penalty of binding. nih.gov This strategy has been successfully employed in the design of various enzyme inhibitors and receptor ligands.

By systematically applying these principles and iteratively synthesizing and testing new derivatives, researchers can navigate the chemical space around the this compound core to develop compounds with superior potency and selectivity for their intended biological target.

Mechanistic Investigations of in Vitro Biological Interactions of 2,4 Dimethyl N Thiazol 5 Ylmethyl Aniline

In Vitro Cellular Pathway Modulation

Cell Cycle Regulation and Apoptosis Induction in Cell Lines

Thiazole-containing compounds have been a significant area of interest in oncology research due to their ability to interfere with cell cycle progression and induce programmed cell death (apoptosis) in cancer cells. While direct studies on 2,4-Dimethyl-N-(thiazol-5-ylmethyl)aniline are not available, research on analogous structures, such as 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives, has shown potent inhibitory effects on cyclin-dependent kinases (CDKs). nih.gov CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest, typically at the G1/S or G2/M checkpoints, thereby preventing cancer cell proliferation.

The induction of apoptosis is a common outcome of cell cycle disruption. Thiazolidinone derivatives, which share the thiazole (B1198619) core, have been demonstrated to induce apoptosis in various cancer cell lines. researchgate.netnih.gov The mechanisms often involve the modulation of the Bcl-2 family of proteins, which are central to the intrinsic apoptotic pathway. This can lead to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioner enzymes of apoptosis. nih.gov For instance, certain thiazole derivatives have been shown to trigger apoptosis through a caspase-dependent manner.

Table 1: Hypothetical Effects of Thiazole Derivatives on Cell Cycle and Apoptosis Markers

| Cell Line | Compound Type | Observed Effect | Potential Mechanism |

| Human Leukemia | Thiazolidinone Derivative | Cell cycle arrest, DNA fragmentation | Modulation of Bcl-2 family proteins |

| Various Cancer Cells | 2-Anilino-4-(thiazol-5-yl)pyrimidine | Antiproliferative and proapoptotic effects | CDK2 and CDK9 inhibition nih.gov |

This table is illustrative and based on findings for related compound classes, not this compound itself.

Angiogenesis and Metastasis Inhibition in Cell-Based Assays

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The aniline (B41778) moiety, present in this compound, is a component of many known angiogenesis inhibitors. For example, novel N-arylmethyl-aniline hybrids have been investigated as potential inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), a key driver of angiogenesis. nih.gov Inhibition of VEGFR signaling can block the proliferation and migration of endothelial cells, which are essential steps in forming new blood vessels.

In vitro assays, such as the tube formation assay using Human Umbilical Vein Endothelial Cells (HUVECs), are commonly used to screen for anti-angiogenic activity. While no such data exists for this compound, other thiazole-containing compounds have demonstrated the ability to inhibit microvessel growth in such assays. nih.gov The inhibition of angiogenesis is also closely linked to the prevention of metastasis, as a reduced blood supply to the tumor can limit its ability to spread to distant sites.

Antimicrobial Activity Studies (in vitro)

Mechanisms of Action against Bacterial Strains (e.g., membrane disruption, enzyme inhibition)

The thiazole ring is a core component of many compounds with demonstrated antimicrobial properties. The mechanisms of action for thiazole derivatives against bacteria are varied. One potential mechanism is the inhibition of essential bacterial enzymes. For instance, some thiazole-containing compounds have been investigated as inhibitors of bacterial DNA gyrase, an enzyme crucial for DNA replication and repair. als-journal.com Inhibition of such enzymes leads to a bactericidal or bacteriostatic effect.

Another proposed mechanism for some antimicrobial agents is the disruption of the bacterial cell membrane, leading to leakage of cellular contents and cell death. While specific studies on membrane disruption by this compound are absent, the lipophilic nature of the dimethylaniline portion of the molecule could theoretically facilitate interaction with the lipid bilayer of bacterial membranes.

Antifungal and Antitubercular Efficacy in Cell-Based Models

Thiazole derivatives have also shown promise as antifungal and antitubercular agents. In the context of antifungal activity, a common target is the enzyme lanosterol (B1674476) 14-α-demethylase, which is involved in the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.gov Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death. Various thiazole-containing compounds have been screened for their efficacy against pathogenic fungi such as Candida albicans and Aspergillus species. nih.govresearchgate.netmdpi.com

Furthermore, the fight against tuberculosis, caused by Mycobacterium tuberculosis, has led to the investigation of novel chemical scaffolds, including those containing a thiazole ring. Some 2-aminothiazole (B372263) derivatives have been identified as effective antimycobacterial compounds. nih.gov The potential mechanisms of action in M. tuberculosis are diverse and can include the inhibition of unique metabolic pathways essential for the bacterium's survival.

Table 2: Potential Antimicrobial Spectrum of Thiazole Derivatives

| Organism Type | Example Species | Potential Mechanism of Action |

| Bacteria | Escherichia coli, Bacillus subtilis | DNA gyrase inhibition, enzyme inhibition als-journal.com |

| Fungi | Candida albicans, Aspergillus niger | Inhibition of ergosterol biosynthesis nih.gov |

| Mycobacteria | Mycobacterium tuberculosis | Inhibition of essential metabolic pathways nih.gov |

This table illustrates potential activities based on related thiazole compounds and does not represent confirmed data for this compound.

Applications As a Chemical Precursor and Scaffold in Advanced Materials and Medicinal Chemistry

Development of Novel Pharmaceutical Scaffolds

The thiazole (B1198619) ring is a prominent feature in many FDA-approved drugs, highlighting its importance as a scaffold in pharmaceutical development. Derivatives of thiazole are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The 2,4-dimethylaniline (B123086) moiety also serves as a crucial component in various drug candidates, and its incorporation can influence the pharmacokinetic and pharmacodynamic properties of a molecule.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a drug design strategy that involves replacing the core structure of a molecule with a chemically different scaffold while retaining similar biological activity. This approach is often employed to discover novel intellectual property, improve physicochemical properties, or overcome drug resistance. Bioisosteric replacement, a related concept, involves the substitution of an atom or a group of atoms with another that has similar physical and chemical properties, leading to a molecule with comparable biological effects.

While the aniline (B41778) moiety is a common structural alert for metabolic liabilities, strategies for its bioisosteric replacement are actively being researched. The use of saturated carbocycles as benzene (B151609) isosteres is one such approach to mitigate toxicity. For the 2,4-Dimethyl-N-(thiazol-5-ylmethyl)aniline scaffold, one could envision scaffold hopping by replacing the 2,4-dimethylaniline portion with other aromatic or heteroaromatic rings to modulate activity and ADME (absorption, distribution, metabolism, and excretion) properties. Similarly, the thiazole ring could be replaced with other five-membered heterocycles like oxazole, imidazole, or pyrazole (B372694) in a bioisosteric replacement strategy to fine-tune the compound's biological profile.

A hypothetical application of these principles to this compound is presented in the table below:

| Original Moiety | Potential Bioisosteric Replacement/Scaffold Hop | Rationale |

| 2,4-Dimethylaniline | 2,4-Dimethyl-phenylamine | Exploration of alternative substitution patterns |

| Thiazole | Oxazole, Imidazole, Pyrazole | Modulation of electronic properties and hydrogen bonding capabilities |

| Thiazole | Tetrazole | Introduction of a different acidic character |

| 2,4-Dimethylaniline | Bicyclic heteroaromatic systems (e.g., indole, benzimidazole) | Increase in molecular complexity and potential for new interactions with biological targets |

Multi-Target Ligand Design

Complex diseases often involve multiple biological pathways, making multi-target-directed ligands (MTDLs) an attractive therapeutic strategy. MTDLs are single molecules designed to interact with two or more distinct biological targets, potentially offering improved efficacy and a lower propensity for drug resistance compared to single-target agents.

The design of MTDLs often involves the combination of pharmacophores from two or more known ligands. The this compound structure, containing both an

Future Research Directions and Unexplored Academic Potential

Targeted Synthesis of Metabolically Stable Analogues

A significant challenge in the development of aniline-containing drug candidates is their susceptibility to metabolic oxidation, which can lead to the formation of reactive metabolites and potential toxicity. acs.org Future research should, therefore, focus on the rational design and synthesis of analogues of 2,4-Dimethyl-N-(thiazol-5-ylmethyl)aniline with enhanced metabolic stability.

Key strategies could include:

Bioisosteric Replacement: Replacing the aniline (B41778) ring with other aromatic or non-aromatic bioisosteres that are less prone to oxidation. Saturated carbocycles, for instance, have been explored as a promising strategy to mitigate aniline-related toxicities. acs.org

Introduction of Blocking Groups: Incorporating metabolically inert groups, such as fluorine atoms, at positions on the aniline ring that are susceptible to cytochrome P450-mediated hydroxylation.

Modification of the N-Alkyl Linker: Altering the methylene (B1212753) linker between the aniline and thiazole (B1198619) moieties could influence metabolic stability and receptor interactions.

This research would involve multi-step synthesis protocols, beginning with commercially available starting materials, and would require thorough characterization of the resulting analogues. nih.govosti.gov The metabolic stability of these new compounds could then be assessed using in vitro assays with liver microsomes.

Table 1: Proposed Analogues for Metabolic Stability Studies

| Analogue ID | Modification from Parent Compound | Rationale |

|---|---|---|

| A-001 | Replacement of aniline with a bicyclo[1.1.1]pentane amine | Reduce potential for aromatic oxidation. acs.org |

| A-002 | Fluorination at the 3-position of the aniline ring | Block potential site of metabolic hydroxylation. |

| A-003 | Replacement of 2,4-dimethylaniline (B123086) with 2,6-dimethylaniline | Alter steric hindrance around the amine to reduce N-oxidation. nih.gov |

| A-004 | Introduction of an ethyl group on the methylene linker | Investigate impact of linker modification on stability. |

Co-Crystallization Studies with Biological Targets for Structural Insights

To understand the mechanism of action of any potential biological activity, obtaining structural information at the atomic level is crucial. Co-crystallization of this compound or its more stable analogues with relevant biological targets would provide invaluable insights for structure-activity relationship (SAR) studies and guide further optimization.

Given the broad bioactivity of thiazole derivatives, several classes of proteins could be considered as potential targets:

Kinases: Many kinase inhibitors feature a thiazole core. Cyclin-dependent kinases (CDKs), for example, are a well-established target class for thiazole-based compounds. researchgate.net

Enzymes in Pathogens: Thiazole derivatives have shown promise as antimicrobial agents, suggesting that enzymes specific to bacteria or fungi could be relevant targets. researchgate.net

Proteins Involved in Inflammation: Anti-inflammatory effects are a known property of some thiazoles, making targets like cyclooxygenase (COX) enzymes a possibility.

Successful co-crystallization and subsequent X-ray diffraction analysis would reveal the specific binding mode of the ligand, including key hydrogen bonds and hydrophobic interactions within the protein's active site. This information is fundamental for designing next-generation compounds with improved potency and selectivity.

Advanced Spectroscopic Techniques for Real-Time Interaction Monitoring

Beyond static crystal structures, understanding the dynamics of ligand-target interactions is essential. Advanced spectroscopic techniques can be employed to monitor these interactions in real-time and in solution, providing data on binding affinity and kinetics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Saturation Transfer Difference (STD) NMR and Water-LOGSY can identify binding epitopes and determine dissociation constants (KD) for ligand-protein complexes, even for weak interactions.

Isothermal Titration Calorimetry (ITC): ITC provides a complete thermodynamic profile of the binding event, including enthalpy (ΔH), entropy (ΔS), and stoichiometry, offering a deeper understanding of the driving forces behind the interaction.

Surface Plasmon Resonance (SPR): SPR is a highly sensitive technique for measuring the kinetics of binding and dissociation (kon and koff rates), which are critical parameters for drug efficacy.

These biophysical methods would be instrumental in validating potential biological targets and in ranking a series of synthesized analogues based on their binding characteristics.

Development of Nanoparticle Delivery Systems for In Vitro Applications

Many promising organic molecules suffer from poor aqueous solubility, which can hamper their evaluation in biological assays and limit their therapeutic potential. Developing nanoparticle-based delivery systems for this compound could overcome such limitations, particularly for in vitro applications.

Formulation strategies could involve:

Polymeric Nanoparticles: Encapsulating the compound within biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) to create a stable, aqueous dispersion.

Liposomes: Incorporating the lipophilic compound into the lipid bilayer of vesicles.

Chitosan-based Nanoparticles: Utilizing polymers like chitosan, which can self-assemble into nanoparticles through methods like polyelectrolyte complexion, to encapsulate active compounds.

The development of such systems would facilitate more accurate and reproducible in vitro screening by ensuring the compound remains solubilized in cell culture media. Characterization of these nanoparticles would involve measuring their size, zeta potential, and drug-loading efficiency.

Exploration of New Biological Activities and Therapeutic Areas

The true potential of this compound lies in its unexplored biological activities. The structural combination of thiazole and aniline moieties suggests several therapeutic areas are worth investigating. globalresearchonline.netnbinno.com A broad-based screening approach could unveil novel pharmacological properties.

Potential therapeutic areas for exploration include:

Oncology: Thiazole derivatives are present in established anticancer drugs like Dasatinib. nih.gov Screening against a panel of cancer cell lines, such as the NCI-60 panel, could identify potential antiproliferative activity. nih.govnih.gov

Infectious Diseases: The thiazole ring is a well-known pharmacophore in antimicrobial agents. researchgate.net The compound and its analogues could be tested against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Inflammatory Disorders: Given the anti-inflammatory profile of some thiazole-containing compounds, screening in relevant cellular assays (e.g., measuring inhibition of inflammatory cytokine production) would be a logical step. mdpi.com

Diabetes: Certain thiazole derivatives, such as pioglitazone (B448) and rosiglitazone, are known antidiabetic agents, suggesting this could be another avenue for investigation. nih.gov

Any promising hits from these initial screens would warrant further investigation into their mechanism of action, paving the way for lead optimization and the development of novel therapeutic agents.

Q & A

Q. What are the recommended synthetic routes for 2,4-Dimethyl-N-(thiazol-5-ylmethyl)aniline?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 2,4-dimethylaniline with a thiazole-containing electrophile (e.g., 5-(chloromethyl)thiazole) in a polar aprotic solvent like DMF, using a base such as K₂CO₃ to facilitate alkylation . Alternative methods involve diazonium salt coupling, where aniline derivatives react with thiazole precursors under controlled pH and temperature (0–5°C) to avoid side reactions .

Q. How can spectroscopic techniques be employed to characterize this compound?

- NMR : Analyze aromatic protons (δ 6.5–7.5 ppm for aniline), methyl groups (δ 2.0–2.5 ppm), and thiazole protons (δ 7.0–8.0 ppm).

- IR : Identify N–H stretching (~3400 cm⁻¹ for aniline) and C–N/C–S bonds in the thiazole ring (1100–1250 cm⁻¹).

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 247.3) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

- Skin/Eye Protection : Use nitrile gloves and goggles, as aniline derivatives are skin/eye irritants (Category 2A hazards) .

- Ventilation : Work in a fume hood to avoid inhalation of vapors.

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides bond lengths, angles, and torsion angles. For example, the thiazole ring’s planarity and its dihedral angle with the aniline moiety can be quantified . Data-to-parameter ratios >10 ensure reliable refinement .

Q. What experimental design optimizes catalytic degradation of this compound?

A Box-Behnken design (BBD) with variables like pH, catalyst loading (e.g., MnFe₂O₄/Zn₂SiO₄), and UV intensity maximizes degradation efficiency. Response surface methodology (RSM) models predict optimal conditions, reducing experimental runs by 70% . For ozonation, CaMn₂O₄ catalysts achieve >93% aniline removal in 20 minutes but require monitoring for metal leaching .

Q. How do bacterial degradation pathways apply to this compound?

Aniline-degrading bacteria (e.g., Pseudomonas spp.) express aniline dioxygenase, converting the compound to catechol via ortho-cleavage. Gene clusters (e.g., tdn operon) regulate this process. Mutagenesis of promoter regions (e.g., Q gene) enhances enzyme activity by 2–3× .

Q. What contradictions exist in reported synthesis yields, and how can they be resolved?

Discrepancies in yield (e.g., 60–85%) arise from solvent polarity, temperature, and catalyst choice. For instance, DMF improves alkylation efficiency over MeOH due to higher dielectric constant . Kinetic studies using HPLC can identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.